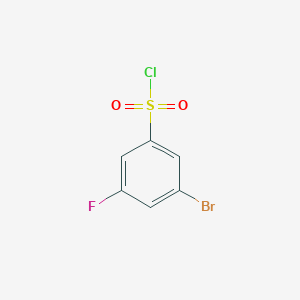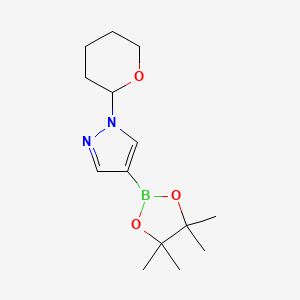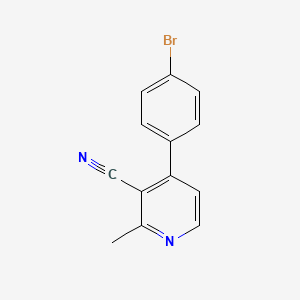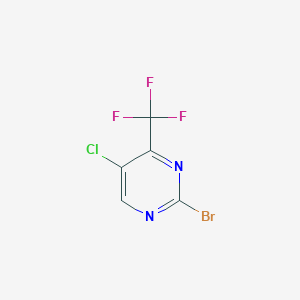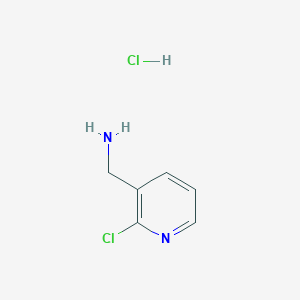
(2-Chloropyridin-3-yl)methanamine hydrochloride
Overview
Description
“(2-Chloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H8Cl2N2 . It has a molecular weight of 179.05 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating (2-chloropyridin-3-yl)methanamine hydrochloride derivatives have shown remarkable properties in cellular imaging and photocytotoxicity under red light exposure. These complexes are capable of inducing apoptosis in cancer cells by generating reactive oxygen species, highlighting their potential in targeted cancer therapy and diagnostic imaging (Basu et al., 2014).
Catalysts for Hydroxylation of Alkanes
Diiron(III) complexes with tridentate ligands based on this compound derivatives have been studied as functional models for methane monooxygenases. These complexes exhibit efficient catalytic activity in the selective hydroxylation of alkanes, presenting a promising approach for the functionalization of hydrocarbons under mild conditions (Sankaralingam & Palaniandavar, 2014).
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising efficacy in various models, indicating their potential as therapeutic agents for the management of seizure disorders (Pandey & Srivastava, 2011).
Pincer Palladacycles for Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized, showcasing good activity and selectivity in catalytic applications while remaining in the Pd(II) state. This work opens new avenues in the development of catalysts for various organic transformations (Roffe et al., 2016).
Ligand Exchange and Spin State Equilibria
Fe(II) complexes based on pentadentate ligands, including derivatives of this compound, exhibit interesting ligand exchange and spin state equilibria in aqueous media. These findings are significant for understanding the behavior of metal complexes in biological systems and for designing novel therapeutic agents (Draksharapu et al., 2012).
Safety and Hazards
This compound is classified as a warning under the GHS classification. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing with plenty of soap and water if it comes into contact with skin (P302+352) .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJJZTFDGPUUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-64-7 | |
| Record name | 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


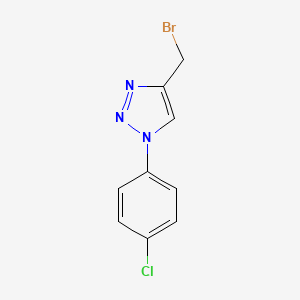
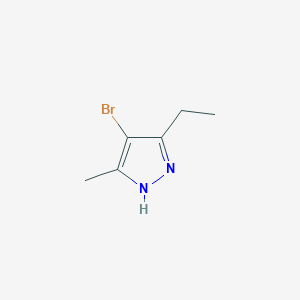
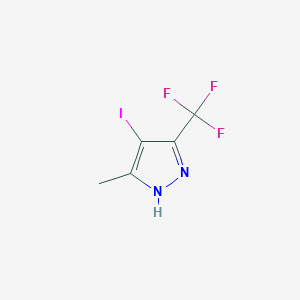
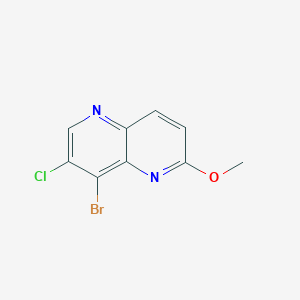
![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)

